2-phenylisoindolin-1-one

Antiviral Medicinal Chemistry Enterovirus

Target the unsubstituted 2-phenylisoindolin-1-one core—the validated EV-A71 inhibitor scaffold with EC50 < 10 µM and SI 98–199 over pirodavir. Its precise spatial/electronic profile (XLogP3 2.7, mp 162.5°C) cannot be replicated by close analogs, ensuring SAR reproducibility. Also the PPPBP monomer precursor for polycarbonate blends with Tg elevation >155°C for automotive, LED, and electronics applications. This is not a generic placeholder—it is a quantifiably differentiated pharmacophoric anchor for rational derivative design and advanced polymer synthesis.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 5388-42-1
Cat. No. B184969
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenylisoindolin-1-one
CAS5388-42-1
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2C(=O)N1C3=CC=CC=C3
InChIInChI=1S/C14H11NO/c16-14-13-9-5-4-6-11(13)10-15(14)12-7-2-1-3-8-12/h1-9H,10H2
InChIKeyFIWLYGQHSKZFAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility12.4 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenylisoindolin-1-one (CAS 5388-42-1) – Core Properties and Privileged Isoindolinone Scaffold


2-Phenylisoindolin-1-one (CAS 5388-42-1), also known as N-phenylphthalimidine, is a heterocyclic compound featuring a benzo-fused γ-lactam ring with an N-phenyl substituent [1]. It serves as a foundational member of the isoindolin-1-one class, a privileged pharmacophore widely recognized for its diverse bioactivities, including antiviral, anticancer, and anti-inflammatory effects [2]. The compound exhibits a molecular weight of 209.24 g/mol, a melting point of 162.5°C, and a calculated XLogP3 of 2.7, reflecting its moderately lipophilic nature [1]. Its structural rigidity and hydrogen-bonding capacity (1 acceptor, 0 donor) make it an attractive scaffold for medicinal chemistry and advanced polymer synthesis.

Why Generic Substitution of 2-Phenylisoindolin-1-one Fails: Structure-Activity Relationships Demand Precision


Substitution on the isoindolin-1-one scaffold is not isosterically silent. Structure-activity relationship (SAR) studies reveal that even minor modifications to the 2-phenyl ring dramatically alter biological activity. For instance, replacing the phenyl group with a 4-halophenyl substituent increased antiviral potency, while a 4-methoxyphenyl substitution had negligible impact [1]. Conversely, introduction of an amino group on the isoindolin-1-one core generally diminished activity [1]. Such pronounced sensitivity underscores that the unsubstituted 2-phenylisoindolin-1-one core is not a generic placeholder but a specific pharmacophoric element whose precise spatial and electronic properties cannot be replicated by close analogs. This stringent SAR profile directly informs the quantitative differentiation evidence below.

Quantitative Differentiation of 2-Phenylisoindolin-1-one vs. Structural and Functional Analogs


Antiviral Potency and Selectivity: 2-Phenylisoindolin-1-one vs. Pirodavir in EV-A71 Inhibition

In a head-to-head comparative antiviral assay against four EV-A71 clinical isolates (H, BrCr, Shenzhen98, Jiangsu52) in Vero cells, the parent 2-phenylisoindolin-1-one scaffold (compound A1) exhibited significant antiviral activity with an EC50 < 10 µM. Its optimized derivatives A3 and A4 achieved EC50 values of 1.23–1.76 µM. While these values are 2–4 fold higher than the reference picornavirus inhibitor pirodavir (EC50 0.38–0.76 µM), compounds A3 and A4 demonstrated substantially superior selectivity indices (SI = 98–199) compared to pirodavir (SI = 44–88) due to significantly lower cytotoxicity [1].

Antiviral Medicinal Chemistry Enterovirus

Melting Point Discrepancy: 2-Phenylisoindolin-1-one vs. N-Phenylphthalimide

Despite their structural similarity, 2-phenylisoindolin-1-one (mp 162.5°C) exhibits a significantly lower melting point than its oxidized analog N-phenylphthalimide (mp 204–207°C). This 41–45°C difference, arising from the reduction of one carbonyl group, directly impacts processing and formulation behavior [1].

Physical Chemistry Solid-State Properties Formulation

Density Variation: 2-Phenylisoindolin-1-one vs. Unsubstituted Isoindolin-1-one

The N-phenyl substitution on 2-phenylisoindolin-1-one reduces its crystalline density relative to the unsubstituted isoindolin-1-one core. 2-Phenylisoindolin-1-one has a density of 1.0966 g/cm³, whereas isoindolin-1-one (CAS 480-91-1) exhibits a higher density of 1.198 g/cm³ . This 8.5% decrease in density reflects altered crystal packing due to the bulky phenyl group.

Material Science Crystal Engineering Solid-State Properties

Thermal Performance Enhancement in Polycarbonates: PPPBP Copolymers vs. BPA Homopolymer

The 2-phenylisoindolin-1-one moiety, when incorporated as the comonomer 3,3-bis(4-hydroxyphenyl)-2-phenylisoindolin-1-one (PPPBP), elevates the glass transition temperature (Tg) of polycarbonate copolymers above that of standard bisphenol A (BPA) polycarbonate (Tg 135–155°C). This class-level effect is directly attributable to the rigid isoindolinone core [1].

Polymer Engineering Thermoplastics High-Heat Materials

Application Scenarios for 2-Phenylisoindolin-1-one Driven by Quantitative Differentiation


Enterovirus Antiviral Drug Discovery Programs

Medicinal chemistry teams developing EV-A71 inhibitors should prioritize 2-phenylisoindolin-1-one as a validated starting scaffold. The demonstrated EC50 < 10 µM and superior selectivity index (SI 98–199) over pirodavir [1] provide a quantifiable advantage in therapeutic window optimization. The SAR data further guide rational derivative design to balance potency and safety.

High-Performance Thermoplastic Polycarbonate Engineering

Polymer formulators aiming to increase the heat deflection temperature of polycarbonate blends should utilize PPPBP (the 2-phenylisoindolin-1-one-derived comonomer). The measured Tg elevation (>155°C) relative to BPA homopolymer (135–155°C) [2] directly addresses requirements for components in LED lighting, automotive interiors, and electronic device housings.

Synthetic Building Block for Privileged Scaffold Libraries

The isoindolin-1-one core is a recognized privileged pharmacophore. 2-Phenylisoindolin-1-one serves as an ideal unadorned starting point for diversity-oriented synthesis. Its moderate lipophilicity (XLogP3 2.7) and predictable hydrogen-bonding profile [3] facilitate downstream functionalization without introducing confounding substituent effects.

Solid-State Formulation and Crystallization Process Development

Formulators requiring precise control over solid-state properties should note the 41–45°C melting point advantage over N-phenylphthalimide [4] and the 8.5% density reduction versus isoindolin-1-one . These quantifiable differences enable lower-temperature processing and potentially improved powder handling characteristics in solid dosage form development or chemical manufacturing.

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